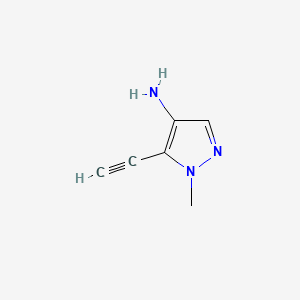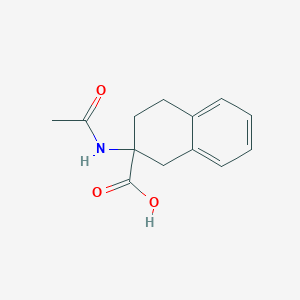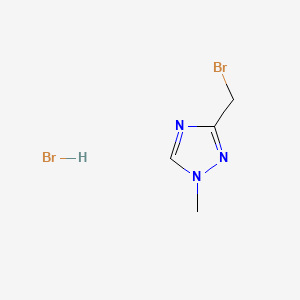
3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of 1-methyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN) and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyltriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in the development of antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a triazole ring.
3-(Bromomethyl)-5-methylpyridine hydrobromide: Contains an additional methyl group on the pyridine ring.
3-Bromopropylamine hydrobromide: Contains a propylamine group instead of a triazole ring.
Uniqueness
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrobromide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of three nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C4H7Br2N3 |
|---|---|
Peso molecular |
256.93 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-methyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H |
Clave InChI |
OKRHDLMDOPNAEB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



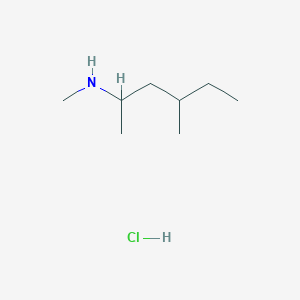
![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)

![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
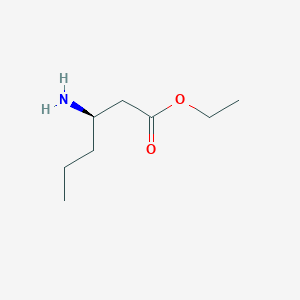
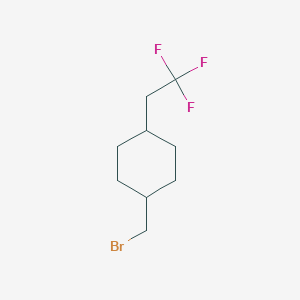

![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
